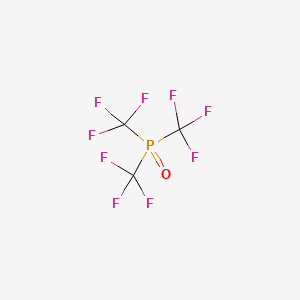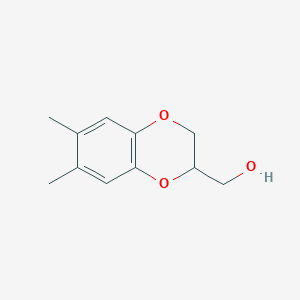
(6,7-Dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6,7-Dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanol is an organic compound that belongs to the class of benzodioxins. This compound features a benzodioxin ring system with two methyl groups at positions 6 and 7, and a methanol group at position 3. Benzodioxins are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst to form the benzodioxin ring. Subsequent reduction of the aldehyde group to a methanol group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(6,7-Dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: (6,7-Dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
(6,7-Dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of (6,7-Dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzodioxane: A structurally similar compound with a benzodioxane ring system.
2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: Compounds with similar core structures but different substituents.
Uniqueness
(6,7-Dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanol is unique due to the presence of two methyl groups at positions 6 and 7, which can influence its chemical reactivity and biological activity. The methanol group at position 3 also provides a functional handle for further chemical modifications.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
(6,7-dimethyl-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C11H14O3/c1-7-3-10-11(4-8(7)2)14-9(5-12)6-13-10/h3-4,9,12H,5-6H2,1-2H3 |
Clé InChI |
MPRQJFKKRICPHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)OC(CO2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


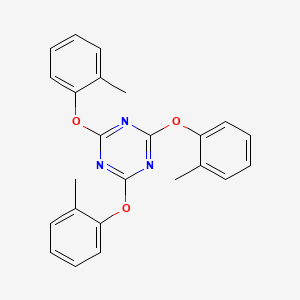
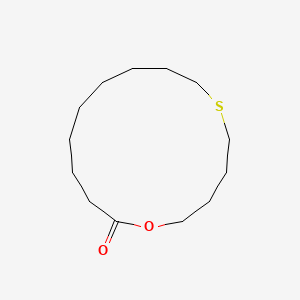
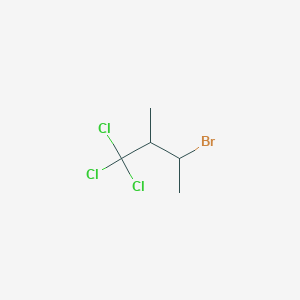
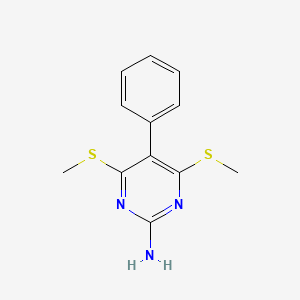



![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)
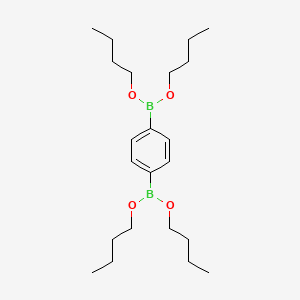
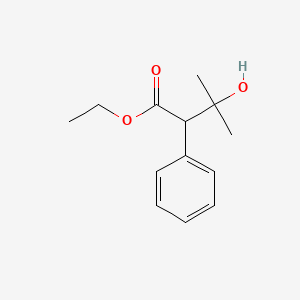
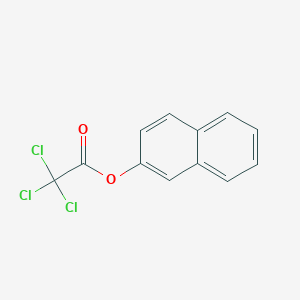
![1-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethyl]piperidine](/img/structure/B14742509.png)
![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)
